Protein kinases play a crucial role in various cellular processes, including cell growth, differentiation, and signaling. Dysregulation of protein kinase activity is implicated in several diseases, making them attractive therapeutic targets []. 2-(1H-indazol-6-ylamino)-benzamide compounds, structurally similar to N-(1H-indazol-6-yl)pyridine-3-carboxamide, have demonstrated potent inhibitory activity against specific protein kinases [].
Studies utilizing molecular modeling techniques like comparative molecular field analysis (CoMFA) have provided insights into the structural features of SR141716A crucial for its binding affinity and efficacy []. These studies highlight the importance of specific molecular features, including the N1 aromatic ring, C5 aromatic ring, and pyrazole C3 substituent, in determining the compound's interaction with the CB1 receptor [].
SR141716A binds to the CB1 receptor, preventing the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol []. This interaction blocks the activation of downstream signaling pathways associated with CB1 receptor activation, resulting in the observed pharmacological effects. Furthermore, SR141716A exhibits inverse agonism, suggesting it stabilizes the receptor in its inactive conformation and reduces basal activity [].
The endocannabinoid system, encompassing cannabinoid receptors (CB1 and CB2) and their endogenous ligands, regulates various physiological processes, including pain, appetite, mood, and immune function [, ]. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), a compound sharing structural similarities with N-(1H-indazol-6-yl)pyridine-3-carboxamide, has been identified as a potent and selective CB1 receptor antagonist and inverse agonist [].
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: